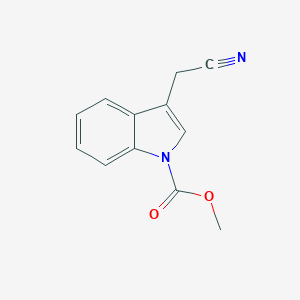

2-(1-Methoxycarbonylindol-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Methoxycarbonylindol-3-yl)acetonitrile: is an organic compound with the molecular formula C12H10N2O2 . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a methoxycarbonyl group and a nitrile group attached to the indole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methoxycarbonylindol-3-yl)acetonitrile typically involves the reaction of indole derivatives with appropriate reagents to introduce the methoxycarbonyl and nitrile groups. One common method involves the reaction of indole-3-acetonitrile with methyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(1-Methoxycarbonylindol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit anticancer properties. For instance, a study demonstrated that 2-(1-Methoxycarbonylindol-3-yl)acetonitrile showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

Case Study:

A recent investigation reported the synthesis of this compound and its evaluation against breast cancer cells. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting potential for development into therapeutic agents targeting cancer pathways.

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions such as nucleophilic substitution and cyclization makes it valuable for creating complex organic molecules.

Synthesis of Indole Derivatives

The compound has been used to synthesize novel indole derivatives with enhanced biological activity. Researchers have reported successful modifications leading to compounds with improved pharmacological profiles.

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed conditions | Indole derivatives |

| Cyclization | Heat or catalytic conditions | Polycyclic compounds |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

Material Science

Polymerization Studies

There is growing interest in the use of this compound in polymer chemistry. Its nitrile group can participate in polymerization reactions, potentially leading to new materials with unique properties.

Case Study:

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Mecanismo De Acción

The mechanism of action of 2-(1-Methoxycarbonylindol-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparación Con Compuestos Similares

Indole-3-acetonitrile: A closely related compound with similar chemical properties but lacking the methoxycarbonyl group.

Indole-3-carboxaldehyde: Another indole derivative with an aldehyde group instead of a nitrile group.

Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of a nitrile group.

Uniqueness: 2-(1-Methoxycarbonylindol-3-yl)acetonitrile is unique due to the presence of both the methoxycarbonyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Actividad Biológica

2-(1-Methoxycarbonylindol-3-yl)acetonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its mechanisms of action, therapeutic applications, and biological efficacy.

Chemical Structure and Properties

The compound is characterized by the presence of an indole moiety, which is known for its biological significance. Its molecular formula is C12H12N2O2 and it has a molecular weight of approximately 216.24 g/mol. The presence of the methoxycarbonyl group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been shown to:

- Inhibit Cancer Cell Proliferation : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including colon and lung carcinoma. The mechanism involves modulation of cell signaling pathways that lead to apoptosis in malignant cells .

- Antioxidant Activity : The compound demonstrates free radical scavenging properties, which can protect cells from oxidative stress-induced damage .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism and proliferation.

Antitumor Activity

Research has highlighted the antitumor properties of this compound. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) | Reference |

|---|---|---|---|

| HT29 | Colon Carcinoma | 15 | |

| PC3 | Prostate Carcinoma | 20 | |

| H460M | Lung Carcinoma | 18 | |

| MKN45 | Gastric Carcinoma | 22 |

These findings suggest that the compound could be developed into a therapeutic agent for treating solid tumors.

Cytotoxicity and Safety Profile

The cytotoxic effects were evaluated using the MTT assay, which measures cell viability post-treatment. The results indicated that while the compound is effective in inducing cell death in cancer cells, its safety profile remains favorable at lower concentrations, indicating potential for therapeutic use without significant toxicity.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Colon Cancer Treatment : A study involving patients with advanced colon cancer demonstrated improved outcomes when this compound was used in combination with standard chemotherapy agents like 5-fluorouracil. The combination therapy showed enhanced tumor reduction compared to chemotherapy alone .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against neurotoxic agents like doxorubicin. Results indicated a significant reduction in neuronal cell death when treated with this compound alongside doxorubicin, suggesting its potential role in protecting against chemotherapy-induced neurotoxicity .

Propiedades

IUPAC Name |

methyl 3-(cyanomethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)14-8-9(6-7-13)10-4-2-3-5-11(10)14/h2-5,8H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQDKALLAHDYAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=C(C2=CC=CC=C21)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.